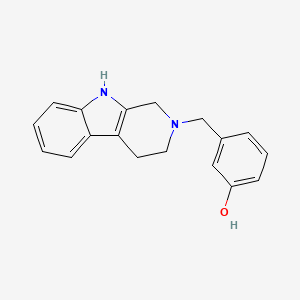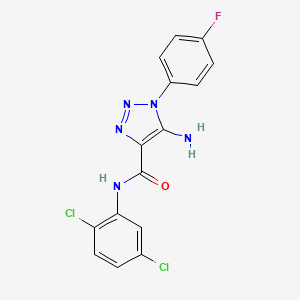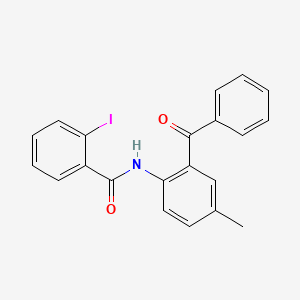
3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol, also known as harmalol, is a naturally occurring beta-carboline alkaloid found in various plant species. Harmalol has been the subject of scientific research due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
Harmalol exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are involved in the regulation of inflammation and neurotransmitter function. Harmalol also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Harmalol has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. It has also been shown to modulate the activity of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood, behavior, and cognition. Harmalol has also been shown to have neuroprotective effects, protecting neurons from oxidative damage and cell death.
Advantages and Limitations for Lab Experiments
Harmalol has several advantages for lab experiments, including its availability and relatively low cost. It can be synthesized using various methods, making it accessible to researchers. However, 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol. One area of interest is the development of 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol's potential as an anticancer agent, particularly in the treatment of breast cancer. Further research is also needed to fully understand the mechanisms of action of 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol and its potential therapeutic applications.
Synthesis Methods
Harmalol can be synthesized through several methods, including extraction from plant sources, chemical synthesis, and biotransformation. One common method involves the extraction of harmine from Peganum harmala seeds, followed by reduction to harmaline and subsequent methylation to form 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol.
Scientific Research Applications
Harmalol has been the subject of several scientific studies due to its potential therapeutic properties. Research has shown that 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol exhibits anti-inflammatory, antioxidant, and anticancer effects, making it a promising candidate for the development of new drugs and therapies. Harmalol has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-14-5-3-4-13(10-14)11-20-9-8-16-15-6-1-2-7-17(15)19-18(16)12-20/h1-7,10,19,21H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSDSINLLWFLIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,4,9-Tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5218523.png)
![methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate](/img/structure/B5218525.png)
![1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5218533.png)
![2-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5218537.png)


![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5218580.png)


![2-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5218606.png)

![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5218616.png)